molecular formula C33H31BF2N4O6S B1667852 Bodipy 630/650-X CAS No. 2213445-35-1

Bodipy 630/650-X

Cat. No. B1667852
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 630/650 is a borondipyrromethene fluorophore that has a high molar extinction coefficient, excellent quantum yield, and a relatively long lifetime of the excited state. Due to it, this fluorophore is useful for fluorescence polarization assays that allow to detect binding between molecules. This is an amine reactive NHS ester. It contains an aminohexanoyl linker between the fluorophore and the reactive group.

Scientific Research Applications

Biochemical Applications

  • Fluorescent Adenosine Receptor Agonists : Bodipy 630/650™ has been used to create fluorescent conjugates of adenosine receptor ligands, aiding in selective labeling of the human adenosine A1-receptor in living cells (Dale, Hill, & Kellam, 2012).

  • Functionalizable Protein-Resistant Monolayers : The use of Bodipy X-650/665 in the detection of protein−ligand interactions at surfaces is significant, providing insights into biospecific interactions (Sekar, Hampton, Buranda, & López, 1999).

Photophysical and Optoelectronic Applications

  • Photophysical Properties : Bodipy dyes, including Bodipy 630/650-X, are recognized for their diverse photophysical processes and applications in optoelectronics and biophotonics (Bañuelos, 2016).

  • Triplet Excited State Studies : Research into the triplet excited state of Bodipy is crucial for applications in photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion (Zhao, Xu, Yang, Wang, & Zhong, 2015).

Microscopy and Imaging

  • Single Molecule Colocalization : Bodipy 630/650 has been used in spectrally resolved fluorescence lifetime imaging microscopy (SFLIM) for determining distances between fluorophores below the resolution limit of conventional light microscopy (Heinlein et al., 2005).

Material Science

  • Multimodal Tools for Life Sciences : Metal-based Bodipy derivatives have been developed as multimodal tools, finding applications in medical purposes like theranostics and photodynamic therapy (Bertrand et al., 2018).

  • Aggregation-Induced Emission : Bodipy dyes with aggregation-induced emission have been investigated for their structure-activity relationship and potential applications in organic optoelectronic materials and bioimaging technology (Liu, Jiang, Yan, & Wang, 2019).

Energy Conversion

  • Solar Cells and Photonic Devices : Bodipy-based molecules have been explored as active materials in solar cells and photonic devices, with a focus on their photophysical and optoelectronic properties (Squeo, Ganzer, Virgili, & Pasini, 2020).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBGLTNFAMQEEZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BF2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BDP 630/650 X NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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